P2X3 Receptor Antagonism: Class-Level Potency Context from Bayer Patent SAR
The 1,3-thiazol-2-yl substituted benzamide class, to which CAS 2034236-83-2 belongs, is described in Bayer's patent as inhibiting the P2X3 receptor [1]. The patent exemplifies numerous analogs with IC50 values in the nanomolar to low micromolar range in FLIPR-based calcium flux assays using human P2X3-expressing cells. However, CAS 2034236-83-2 itself is not among the exemplified compounds, and no specific IC50 value is publicly available for this exact molecule. The furan-3-yl pyrazine motif is structurally distinct from the exemplified pyrazole and thiophene variants, and the SAR direction (gain or loss of potency) cannot be predicted without experimental data.
| Evidence Dimension | P2X3 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Exemplified patent analogs: IC50 values ranging from <10 nM to ~5 µM in FLIPR assay |
| Quantified Difference | Cannot be calculated; no data for target compound |
| Conditions | Human P2X3 recombinant cell line, FLIPR calcium flux (patent exemplification) |
Why This Matters
Without a measured IC50, any claim of P2X3 potency for this compound is speculative; procurement for P2X3-related studies requires either in-house profiling or selection of a patent-exemplified analog with known activity.
- [1] Davenport, A.J., Bräuer, N., Fischer, O.M., et al. (Bayer AG). 1,3-Thiazol-2-yl Substituted Benzamides. US Patent Application US20190185466A1, published June 20, 2019. View Source
